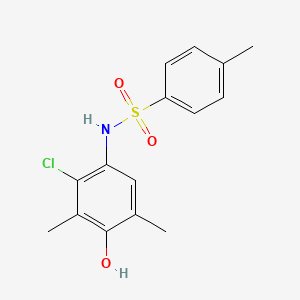

N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamide derivatives, including compounds similar to "N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide," have garnered attention in synthetic chemistry and various applications due to their unique properties. These compounds are synthesized through several chemical reactions, involving sulfochlorination and amidation processes. The interest in these molecules spans from their synthesis and structural characterization to their potential applications due to their chemical and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves sulfochlorination of phenols followed by amidation. For instance, derivatives of N-aryl-o-hydroxybenzenesulfonamide have been synthesized from halogenated phenols through sulfochlorination using a ClSO3H/SOCl2 mixture, followed by amidation with substituted amino compounds in organic solvents (Shen Jun-ju, 2004).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were elucidated, showcasing the importance of intramolecular hydrogen bonds and the influence of steric hindrance on molecular architecture (L. Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives engage in a variety of chemical reactions, including interactions with amines, alcohols, and other organic molecules. Their reactivity can be tailored through structural modifications, enabling selective protection of amines or acylation reactions (S. Ebrahimi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have focused on the synthesis and comprehensive characterization of sulfonamide compounds, exploring their molecular structures, electronic properties, and interactions. For instance, the synthesis and characterization of newly synthesized sulfonamide molecules have been conducted, revealing insights into their crystal structures and electronic configurations through spectroscopic tools and computational studies (Murthy et al., 2018). These investigations offer a foundation for understanding the chemical and physical properties of such compounds, contributing to their potential applications in various scientific fields.

Computational Studies

Computational studies have provided significant insights into the structural and electronic properties of sulfonamide derivatives. Through density functional theory (DFT) calculations, researchers have been able to predict and analyze the vibrational wave numbers, molecular electrostatic potential surfaces, and local reactivity descriptors of these compounds (Murthy et al., 2018). These computational analyses are crucial for understanding the molecular behavior of sulfonamides, aiding in the design of molecules with desired properties for specific applications.

Eigenschaften

IUPAC Name |

N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-13-8-10(2)15(18)11(3)14(13)16/h4-8,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLARZWVLAPYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)

![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)

![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)

![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)

![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)